molecular formula C10H18N2O2S B2876076 tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate CAS No. 1340466-61-6

tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate

Cat. No.: B2876076
CAS No.: 1340466-61-6
M. Wt: 230.33
InChI Key: VXGCYMNFTAGKOZ-UHFFFAOYSA-N
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Description

tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate: is a chemical compound with the molecular formula C10H18N2O2S and a molecular weight of 230.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a carbamothioyl group, and a cyclopropylmethyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylmethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the cyclopropylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

  • tert-butyl carbamate
  • tert-butyl N-methylcarbamate
  • tert-butyl carbazate

Comparison: tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate is unique due to the presence of the carbamothioyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopropyl-2-sulfanylideneethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7(8(11)15)6-4-5-6/h6-7H,4-5H2,1-3H3,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGCYMNFTAGKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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